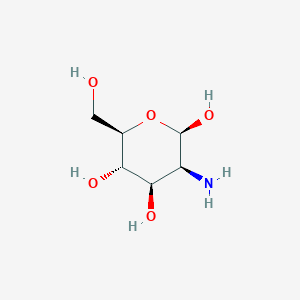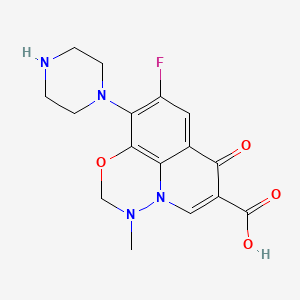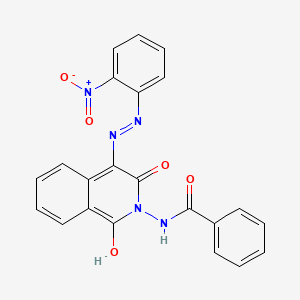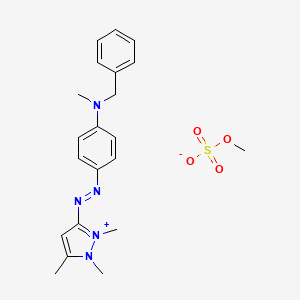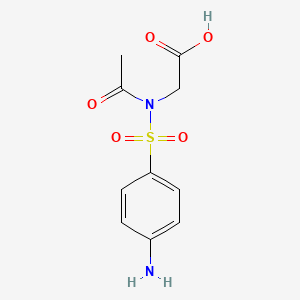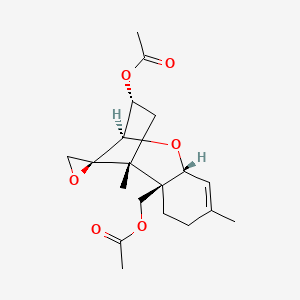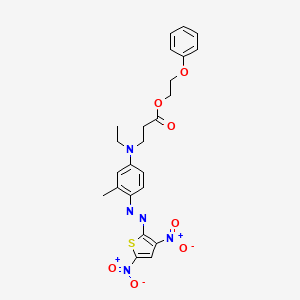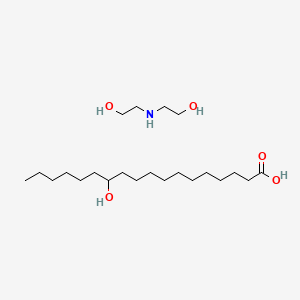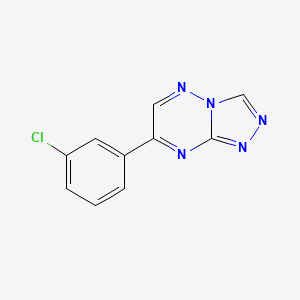
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and material science
Preparation Methods
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings with appropriate reagents. One common method includes the use of 3,6-dihydrazinyl-1,2,4,5-tetrazine and corresponding aldehydes . This two-step route is convenient and transition metal-free, making it an efficient method for producing a wide range of derivatives .
Chemical Reactions Analysis
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, its unique structure makes it a candidate for use in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- involves its interaction with molecular targets and pathways within biological systems. For instance, it may bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- can be compared with other similar compounds, such as 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine and tris(1,2,4)triazolo(1,3,5)triazine For example, 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine has been studied for its pharmacological activities, while tris(1,2,4)triazolo(1,3,5)triazine is known for its electronic properties .
Properties
CAS No. |
86888-52-0 |
|---|---|
Molecular Formula |
C10H6ClN5 |
Molecular Weight |
231.64 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C10H6ClN5/c11-8-3-1-2-7(4-8)9-5-13-16-6-12-15-10(16)14-9/h1-6H |
InChI Key |
HZXHOVMNCDNGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=NN=CN3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





